DE(isopropyl)desfesoterodine

Description

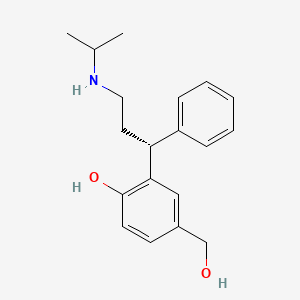

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYBOXFQXWQIF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194482-42-3 | |

| Record name | DE(isopropyl)desfesoterodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(ISOPROPYL)DESFESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of DE(isopropyl)desfesoterodine, a metabolite of the antimuscarinic agent fesoterodine. Synthesizing data from publicly available resources, this document details its chemical identity, physicochemical properties, metabolic pathway, and pharmacological significance. Particular emphasis is placed on providing a rationale for experimental approaches and methodologies relevant to its study in a drug development context.

Introduction: Situating this compound in the Context of Fesoterodine Metabolism

Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB).[1] Upon oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[1][2] Desfesoterodine is a potent muscarinic receptor antagonist and is the primary moiety responsible for the therapeutic effects of fesoterodine.[3][4]

Desfesoterodine undergoes further metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] This secondary metabolism gives rise to several metabolites, including this compound. Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and for identifying any potential off-target effects or contributions to the overall pharmacological profile.

Chemical Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a secondary amine derivative of desfesoterodine.[5][6] It is also referred to as N-desisopropyl desfesoterodine or by the code SPM-7789.[7][8]

Chemical Structure

The chemical structure of this compound is presented below:

(R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Please note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 299.41 g/mol | [4][5] |

| Molecular Formula | C₁₉H₂₅NO₂ | [5] |

| CAS Number | 194482-42-3 | [5] |

| Predicted Relative Density | 1.094 g/cm³ | [9] |

| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [9] |

Metabolism and Metabolic Pathway

This compound is formed from the active metabolite of fesoterodine, desfesoterodine (5-HMT), through N-dealkylation. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] The metabolic cascade from the parent drug, fesoterodine, is illustrated in the diagram below.

Pharmacological Profile

Mechanism of Action and Receptor Binding

The primary therapeutic effect of fesoterodine is mediated by its active metabolite, desfesoterodine, which acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By blocking these receptors in the bladder, desfesoterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of overactive bladder.

The signaling pathway for muscarinic receptor antagonism, the primary mechanism of fesoterodine's active metabolite, is depicted below.

Experimental Protocols

For researchers investigating the metabolism and pharmacological properties of fesoterodine and its metabolites, including this compound, the following experimental workflows are recommended.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be approached as a fesoterodine impurity. The synthesis would likely involve a multi-step process starting from precursors of desfesoterodine, followed by a selective N-dealkylation or by building the molecule with a single isopropyl group on the nitrogen atom. A general conceptual workflow is outlined below.

Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low levels of drug metabolites in biological matrices. A general protocol, adaptable for this compound, is provided below.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound

-

Human plasma

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

SPE cartridges or protein precipitation plates

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

-

LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient Elution: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. MS Detection: ESI in positive ion mode. h. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These would need to be determined experimentally by infusing the analytical standard.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

This compound is a minor, and likely pharmacologically inactive, metabolite of fesoterodine's active metabolite, desfesoterodine. Its formation is mediated by CYP3A4. While it is not a primary contributor to the therapeutic effect of fesoterodine, its characterization is an important aspect of a comprehensive understanding of the drug's metabolism and disposition. The experimental approaches outlined in this guide provide a framework for researchers to synthesize, quantify, and further investigate the properties of this metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Synthesis and Purification of DE(isopropyl)desfesoterodine: A Technical Guide for Pharmaceutical Scientists

Abstract

DE(isopropyl)desfesoterodine, chemically known as (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a significant compound in the pharmaceutical landscape, primarily recognized as a key impurity and metabolite in the synthesis of Fesoterodine.[1][2] Fesoterodine is a widely used antimuscarinic agent for the treatment of overactive bladder.[1] The stringent requirements for drug purity necessitate a thorough understanding and control of related substances like this compound. This technical guide provides an in-depth exploration of the synthesis and purification of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of this compound

This compound emerges as a critical molecule of interest due to its close structural relationship with Desfesoterodine, the active metabolite of Fesoterodine.[3] Desfesoterodine, or (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is the pharmacologically active entity responsible for the therapeutic effects of Fesoterodine.[3][4][5] this compound, lacking one of the N-isopropyl groups, is often formed as a process-related impurity or a metabolite.[2] Its effective identification, synthesis, and purification are paramount for several reasons:

-

Reference Standard: A pure sample of this compound is essential for its use as a reference standard in analytical method development and validation for Fesoterodine drug substance and drug product testing.

-

Impurity Profiling: Understanding the formation and fate of this impurity is crucial for controlling the quality of Fesoterodine.

-

Pharmacological and Toxicological Assessment: Characterizing the biological activity and potential toxicity of impurities is a regulatory requirement to ensure patient safety.

This guide will delineate a plausible synthetic pathway for this compound and detail robust purification strategies to obtain the compound in high purity.

Synthetic Strategy: A Reductive Amination Approach

The synthesis of this compound can be logically approached through a reductive amination pathway, a cornerstone of amine synthesis in medicinal chemistry. This strategy leverages a key intermediate in the Fesoterodine synthesis, a keto-precursor, and reacts it with isopropylamine.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to a precursor aldehyde or ketone that can undergo reductive amination with isopropylamine to furnish the target secondary amine. The overall synthetic pathway can be visualized as a multi-step process starting from readily available materials.

Caption: Reductive amination workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound.

Step 1: Synthesis of the Aldehyde Precursor

The synthesis often starts from a protected phenol derivative to avoid unwanted side reactions. A common starting point is a chromanone derivative, which can be opened and modified to yield the required aldehyde.[6]

Step 2: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde precursor in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: To this solution, add a stoichiometric equivalent of isopropylamine.

-

Imine Formation: Allow the mixture to stir at room temperature for a period to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The use of STAB is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Achieving High Purity

The crude this compound will likely contain unreacted starting materials, byproducts from side reactions, and residual reagents. A multi-step purification strategy is typically required to achieve the high purity necessary for a reference standard.

Purification Workflow

The purification process generally involves a combination of chromatographic and crystallization techniques.

Caption: A typical multi-step workflow for the purification of this compound.

Detailed Purification Protocol

Step 1: Column Chromatography

-

Stationary Phase: Prepare a silica gel column using a suitable slurry packing method. The choice of silica gel (e.g., 60-120 mesh or 230-400 mesh) will depend on the scale of the purification.

-

Mobile Phase: A gradient elution system is often effective. A common mobile phase system for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) to prevent peak tailing of the amine on the acidic silica gel.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Begin elution with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Step 2: Crystallization

-

Solvent Selection: Combine the pure fractions from chromatography and evaporate the solvent. The resulting residue can be further purified by crystallization. An ideal crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of polar compounds include ethanol, isopropanol, acetone, or mixtures with anti-solvents like water or hexane.

-

Procedure: Dissolve the compound in a minimal amount of the hot solvent. If necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized and purified this compound must be confirmed by a battery of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification | A single major peak corresponding to the product with purity >99%. |

| Mass Spectrometry (MS) | Molecular weight determination | The observed molecular ion should match the calculated molecular weight (C19H25NO2: 299.41 g/mol ).[7] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | The 1H and 13C NMR spectra should be consistent with the proposed chemical structure. |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of characteristic peaks for O-H, N-H, and aromatic C-H bonds. |

Conclusion

The synthesis and purification of this compound are critical for the quality control and safety assessment of Fesoterodine. The reductive amination of a suitable aldehyde precursor with isopropylamine provides a reliable route to this important reference compound. Subsequent purification by column chromatography and crystallization is essential to achieve the high purity required for its use as an analytical standard. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 4. (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 5. Desfesoterodine | C22H31NO2 | CID 9819382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]

- 7. GSRS [precision.fda.gov]

DE(isopropyl)desfesoterodine mechanism of formation from fesoterodine

An In-depth Technical Guide to the Metabolic Formation of DE(isopropyl)desfesoterodine from Fesoterodine

Introduction

Fesoterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB) syndrome, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2] Structurally, fesoterodine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effect.[3][4] This bioactivation is a critical first step in its mechanism of action.

Following its conversion to the active metabolite, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT), the molecule undergoes further biotransformation as part of its clearance from the body.[5][6] One of these key secondary metabolic pathways leads to the formation of this compound.

This technical guide provides a detailed examination of the multi-step mechanism governing the formation of this compound from the parent drug, fesoterodine. We will dissect the enzymatic processes, the chemical transformations, and the key intermediates involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fesoterodine metabolism.

The Two-Stage Metabolic Conversion Pathway

The transformation of fesoterodine to this compound is not a direct conversion but a sequential, two-stage process mediated by distinct enzyme systems.

-

Stage 1: Bioactivation (De-esterification). Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous esterases to form its active metabolite, desfesoterodine (5-HMT).[7][8][9]

-

Stage 2: N-Dealkylation. The active metabolite, desfesoterodine, is subsequently metabolized by Cytochrome P450 enzymes, primarily CYP3A4, which removes one of the N-isopropyl groups to yield this compound.[5][10]

Caption: High-level overview of the two-stage metabolic pathway.

Stage 1: Bioactivation of Fesoterodine to Desfesoterodine

Mechanism: Hydrolysis of the Isobutyrate Ester

Fesoterodine's chemical structure features an isobutyrate ester group.[2][11] The first and most critical metabolic step is the cleavage of this ester bond. This hydrolysis reaction replaces the isobutyryl group with a hydroxyl group, yielding the pharmacologically active molecule, desfesoterodine.[12][13] Fesoterodine itself is essentially undetectable in plasma, indicating this conversion is both rapid and complete.[1][7]

Enzymology: The Role of Non-Specific Esterases

The bioactivation of fesoterodine is catalyzed by a class of enzymes known as non-specific esterases, which are ubiquitously present in plasma and various tissues.[10][14][15] This enzymatic process offers a significant pharmacokinetic advantage:

-

CYP-Independence: The formation of the active metabolite bypasses the Cytochrome P450 (CYP) enzyme system.[6][9][16] This is crucial because CYP enzymes, particularly CYP2D6, are subject to significant genetic polymorphism, leading to wide inter-individual variability in drug metabolism.[7][8]

-

Consistency: Since esterase activity is generally consistent across the population, the conversion of fesoterodine to its active form is predictable and less prone to variations due to genetic factors or drug-drug interactions involving the CYP system.[1][9]

The bioavailability of the resulting active metabolite, desfesoterodine, is approximately 52%.[5][11]

Stage 2: Formation of this compound

Once formed, the active metabolite desfesoterodine (5-HMT) undergoes further metabolism for elimination. This phase is primarily mediated by the hepatic Cytochrome P450 system.[5][17]

Mechanism: N-Dealkylation

This compound is the N-desisopropyl metabolite of desfesoterodine.[5] Its formation occurs via an N-dealkylation reaction, a common metabolic pathway for compounds containing N-alkyl groups. In this reaction, one of the two isopropyl groups attached to the nitrogen atom is oxidatively cleaved and removed.

Enzymology: The Role of Cytochrome P450 3A4 (CYP3A4)

The N-deisopropylation of desfesoterodine is predominantly catalyzed by the CYP3A4 isoenzyme.[5][10] While the active metabolite is also a substrate for CYP2D6, that pathway leads to different metabolites, such as the carboxy and carboxy-N-desisopropyl metabolites.[5][18] The formation of this compound is specifically a major route of CYP3A4-mediated clearance.[10]

This metabolite, along with others, does not contribute significantly to the overall antimuscarinic activity of the drug and is considered part of the inactivation and excretion pathway.[5] Approximately 70% of the administered fesoterodine dose is eventually recovered in the urine as various metabolites, with the N-desisopropyl metabolite (this compound) accounting for about 1% of the total.[5]

Integrated Metabolic Pathway

The complete transformation from the inactive prodrug to the cleared metabolite can be visualized as a sequential process involving two distinct enzymatic steps.

Caption: Chemical structures and enzymes in the metabolic cascade.

Experimental Methodologies

The elucidation of this metabolic pathway relies on established in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

-

Incubation: Incubate fesoterodine (or desfesoterodine) at a specified concentration (e.g., 1-10 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms

-

Incubation: Incubate desfesoterodine separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.) and a control (insect cell microsomes without expressed CYP).

-

Reaction Conditions: Use conditions similar to the HLM assay, including buffer, temperature, and an NADPH-regenerating system.

-

Analysis: After a set incubation time (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS.

-

Causality: The formation of this compound in the presence of a specific recombinant enzyme (CYP3A4) but not in others or the control definitively identifies it as the catalyzing enzyme.

Caption: Workflow for in vitro metabolism studies.

Quantitative Data Summary

The pharmacokinetic properties of fesoterodine are dictated by the rapid formation and subsequent clearance of its active metabolite, desfesoterodine.

| Parameter | Value | Significance | Reference |

| Bioavailability (of Active Metabolite) | 52% | Represents the fraction of the dose that becomes available as the active drug. | [5][11] |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Reflects the time taken to reach maximum concentration of the active metabolite. | [5] |

| Apparent Terminal Half-life (t½) | ~7 hours | The time it takes for the plasma concentration of the active metabolite to reduce by half. | [5][11] |

| Primary Bioactivation Enzyme | Non-specific Esterases | CYP-independent activation leads to low pharmacokinetic variability. | [6][7][9] |

| Primary Clearance Enzymes | CYP2D6 and CYP3A4 | Dual pathways contribute to the elimination of the active metabolite. | [5][17][18] |

| Urinary Excretion of Metabolites | ~70% of dose | The majority of the drug is cleared renally after metabolic conversion. | [5] |

Conclusion

The formation of this compound from its parent prodrug, fesoterodine, is a sophisticated two-stage metabolic process. The initial, rapid bioactivation is mediated by ubiquitous, non-specific esterases, which hydrolyze fesoterodine to its pharmacologically active metabolite, desfesoterodine (5-HMT). This crucial first step is independent of the highly variable Cytochrome P450 system, ensuring consistent therapeutic exposure. Subsequently, desfesoterodine undergoes further metabolism for clearance, where the Cytochrome P450 isoenzyme CYP3A4 plays a key role in its N-deisopropylation to form the inactive metabolite, this compound. A thorough understanding of this complete pathway is fundamental for predicting drug efficacy, potential drug-drug interactions, and overall disposition in drug development and clinical practice.

References

- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. researchgate.net [researchgate.net]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smw.ch [smw.ch]

- 8. researchgate.net [researchgate.net]

- 9. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Fesoterodine - Wikipedia [en.wikipedia.org]

- 12. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 13. Desfesoterodine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. mdpi.com [mdpi.com]

- 15. Fesoterodine for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of DE(isopropyl)desfesoterodine

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of DE(isopropyl)desfesoterodine, a significant metabolite in the biotransformation of fesoterodine. Fesoterodine, a competitive muscarinic receptor antagonist, is extensively hydrolyzed to its active metabolite, desfesoterodine (5-hydroxymethyl tolterodine), which is then further metabolized.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for a complete characterization of fesoterodine's disposition, potential drug-drug interactions (DDIs), and inter-individual variability in patient populations. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. We will delve into metabolic stability assays, cytochrome P450 (CYP) reaction phenotyping, and metabolite identification, grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Introduction: The Scientific Imperative

Fesoterodine is a prodrug rapidly converted by non-specific esterases to its active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT).[2][3][8] This active metabolite is responsible for the therapeutic antimuscarinic effects used in the treatment of overactive bladder.[1][3] The clearance of desfesoterodine is complex, involving two primary metabolic pathways mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][9] These pathways lead to the formation of several downstream metabolites, including the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[1]

This compound, also known as N-desisopropyl desfesoterodine, is one of these key metabolites.[1][10] Its formation represents a significant step in the inactivation and elimination of the active therapeutic agent. A thorough in vitro investigation is paramount for several reasons:

-

Predicting In Vivo Clearance: In vitro metabolism data is foundational for in vitro-in vivo extrapolation (IVIVE), a critical tool used to predict human pharmacokinetic parameters like metabolic clearance.[11][12][13][14][15]

-

Identifying DDI Potential: By pinpointing the specific enzymes responsible for this compound metabolism, we can anticipate potential DDIs with co-administered drugs that inhibit or induce these enzymes.

-

Understanding Pharmacogenetic Variability: The primary enzymes metabolizing desfesoterodine, CYP2D6 and CYP3A4, are known for significant genetic polymorphisms.[1][2] Investigating the downstream metabolism helps to fully map the consequences of this variability.

-

Regulatory Compliance: Regulatory agencies like the FDA require comprehensive metabolic profiling to ensure the safety and efficacy of new drugs.[5][6][7][16][17]

This guide provides the technical details and strategic insights necessary to conduct a robust in vitro evaluation of this compound.

Foundational Knowledge: The Metabolic Context

The metabolic cascade originating from fesoterodine is a multi-step process. Understanding this pathway is essential for designing relevant in vitro experiments.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. smw.ch [smw.ch]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. This compound | TargetMol [targetmol.com]

- 11. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Frontiers | Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation [frontiersin.org]

- 15. Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways [escholarship.org]

- 16. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]

- 17. efsa.europa.eu [efsa.europa.eu]

An In-depth Technical Guide on the Pharmacological Activity of N-Desisopropyl desfesoterodine

Introduction

Fesoterodine is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] As a prodrug, fesoterodine itself is pharmacologically inactive.[3][4] Following oral administration, it undergoes rapid and extensive hydrolysis by non-specific plasma esterases to its principal active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[3][4][5][6][7] This active moiety is responsible for the therapeutic effects of the drug.[6][8][9]

Desfesoterodine is further metabolized in the body through pathways involving cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[10][11] One of the metabolites formed is N-desisopropyl desfesoterodine.[12][13] Understanding the pharmacological profile of this and other metabolites is crucial for a comprehensive assessment of a drug's overall activity, potential for drug-drug interactions, and contribution to the therapeutic and adverse effect profiles. This guide provides a detailed technical overview of the pharmacological activity of N-desisopropyl desfesoterodine, focusing on its mechanism of action, receptor binding affinity, and functional activity.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for the active metabolite of fesoterodine, desfesoterodine, is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5][8][14][15] These receptors are pivotal in mediating the contraction of the urinary bladder's detrusor smooth muscle.[5][6][15] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M2 and M3 subtypes which are predominant in the bladder, desfesoterodine leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[8][9][15]

N-desisopropyl desfesoterodine, as a derivative of the active metabolite, is also characterized as a muscarinic receptor antagonist. Its pharmacological activity is a direct extension of the properties of its parent compound, though with potentially different potency and selectivity. The core of its action lies in its ability to competitively inhibit cholinergic stimulation of the bladder smooth muscle.

Quantitative Pharmacology: Receptor Binding and Functional Activity

A thorough understanding of a compound's pharmacological activity requires quantitative assessment of its interaction with its molecular target. This is achieved through in vitro receptor binding assays and functional assays.

Muscarinic Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced at various concentrations to measure its ability to displace the radiolabeled ligand. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

For the parent active metabolite, desfesoterodine (5-HMT), extensive binding studies have been conducted. It demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5), with Ki values in the low nanomolar range, indicating a non-selective binding profile.[14][16]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Desfesoterodine (5-HMT)

| Receptor Subtype | Ki (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

| (Data sourced from MedChemExpress.[14]) |

While specific Ki values for N-desisopropyl desfesoterodine are not as widely published in readily available literature, it is understood to be a less potent metabolite compared to desfesoterodine. The structural modification, specifically the removal of an isopropyl group from the nitrogen atom, can influence the molecule's interaction with the binding pocket of the muscarinic receptors, generally leading to a decrease in affinity.

Functional Antagonism

While binding affinity indicates how well a compound binds to a receptor, it does not describe the functional consequence of that binding. Functional assays are therefore essential to characterize a compound as an agonist, antagonist, or inverse agonist. For a competitive antagonist like N-desisopropyl desfesoterodine, a key parameter is the equilibrium dissociation constant (KB) or its logarithmic form, the pA2 value, which quantifies the concentration of the antagonist required to produce a two-fold rightward shift in the concentration-response curve of an agonist.

Functional studies on desfesoterodine have confirmed its competitive antagonist profile. In isolated guinea pig bladder strips, desfesoterodine produces a concentration-dependent inhibition of carbachol-induced contractions with a KB of 0.84 nM (pA2 of 9.14).[14] Similar studies in rat bladder strips have also demonstrated a rightward shift in the carbachol concentration-response curve with no depression of the maximum response, which is characteristic of competitive antagonism.[17][18]

Experimental Protocols

To provide a practical context for the characterization of compounds like N-desisopropyl desfesoterodine, a detailed methodology for a competitive radioligand binding assay is outlined below.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of N-desisopropyl desfesoterodine for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: N-desisopropyl desfesoterodine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Reference Compound: Atropine or desfesoterodine, for validation.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Vials.

-

Liquid Scintillation Counter.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Manifold.

Procedure:

-

Preparation: Thaw the cell membrane preparations on ice. Dilute to the desired concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

-

Radioligand Addition: Add [³H]-NMS to all wells at a final concentration close to its dissociation constant (Kd).

-

Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway Diagram

The therapeutic effect of N-desisopropyl desfesoterodine stems from its ability to block the G-protein coupled signaling pathway of muscarinic receptors in the bladder detrusor muscle. The M3 receptor, in particular, couples to Gq/11, leading to the activation of phospholipase C (PLC), which ultimately increases intracellular calcium and causes smooth muscle contraction.

Caption: M3 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay described in the protocol.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-Desisopropyl desfesoterodine is a metabolite of the active moiety of fesoterodine. Its pharmacological activity is defined by its role as a competitive muscarinic receptor antagonist. While it contributes to the overall antimuscarinic load of fesoterodine therapy, it is generally considered less potent than its precursor, desfesoterodine (5-HMT). The characterization of such metabolites through rigorous in vitro binding and functional assays is a cornerstone of drug development, providing critical insights into the complete pharmacological profile, potential for off-target effects, and the overall safety and efficacy of a therapeutic agent. Further studies to precisely quantify the binding affinities and functional potencies of N-desisopropyl desfesoterodine across all muscarinic receptor subtypes would provide a more complete picture of its contribution to the clinical effects of fesoterodine.

References

- 1. Fesoterodine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. smw.ch [smw.ch]

- 5. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Desfesoterodine Succinate? [synapse.patsnap.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ClinPGx [clinpgx.org]

- 13. ClinPGx [clinpgx.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What is Desfesoterodine Succinate used for? [synapse.patsnap.com]

- 16. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portal.research.lu.se [portal.research.lu.se]

DE(isopropyl)desfesoterodine CAS number and molecular formula

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine

Introduction

This compound is a molecule of significant interest in the fields of pharmacology and drug metabolism. It is recognized primarily as a metabolite of fesoterodine, a clinically important antimuscarinic agent used for the treatment of overactive bladder (OAB)[1][2]. Fesoterodine itself is a prodrug, rapidly and extensively hydrolyzed by non-specific esterases to its principal active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT)[3][4]. This compound represents a further step in the metabolic cascade of fesoterodine. Understanding the chemical properties, metabolic fate, and analytical quantification of this compound is crucial for comprehensive pharmacokinetic and safety profiling of the parent drug, fesoterodine. This guide provides a detailed technical overview of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, systematically named (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a derivative of desfesoterodine where one of the N-isopropyl groups is removed.[5][6] Its chemical identity is well-defined, and it is often used as a reference standard in metabolic studies of fesoterodine.

| Property | Value | Source(s) |

| CAS Number | 194482-42-3 | [5][7][8] |

| Molecular Formula | C₁₉H₂₅NO₂ | [5][9] |

| Molecular Weight | 299.41 g/mol | [5][7][9] |

| IUPAC Name | (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol | [5][6] |

| Synonyms | N-Desisopropyl desfesoterodine, DE(ISOPROPYL)-5-HYDROXYMETHYLTOLTERODINE, SPM-7789 | [7][8][9] |

| InChI Key | CCZYBOXFQXWQIF-QGZVFWFLSA-N | [9] |

| SMILES | CC(C)NCC--INVALID-LINK--c2cc(ccc2O)CO | [9] |

Pharmacology and Metabolic Pathway

Mechanism of Action

As a derivative of desfesoterodine, this compound is expected to retain antimuscarinic activity. Desfesoterodine is a potent and competitive antagonist of muscarinic receptors, which mediate the contraction of the detrusor muscle in the bladder[2][10]. By blocking these receptors, it leads to bladder relaxation and a reduction in the symptoms of OAB[2]. While the primary pharmacological activity of fesoterodine treatment is attributed to desfesoterodine, the characterization of all metabolites, including this compound, is essential for a complete understanding of the drug's disposition and to rule out any off-target effects or contributions to the overall clinical profile.

Metabolic Fate of Fesoterodine

The metabolic pathway of fesoterodine is a multi-step process.

-

Activation: Fesoterodine, a prodrug, is rapidly and almost completely hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to its active metabolite, desfesoterodine (5-HMT)[3][4]. This conversion is not dependent on the cytochrome P450 (CYP) enzyme system.

-

Primary Metabolism of Desfesoterodine: The active metabolite, desfesoterodine, is then further metabolized through two main pathways involving CYP enzymes[2][4]:

-

Oxidation by CYP2D6 to a carboxy metabolite.

-

Oxidation by CYP3A4 to carboxy-N-desisopropyl and this compound.

-

-

Formation of this compound: this compound is formed via oxidative N-dealkylation of the tertiary amine in desfesoterodine, a reaction primarily mediated by CYP3A4[2][11].

The following diagram illustrates the metabolic conversion of Fesoterodine.

Caption: Metabolic pathway of Fesoterodine to its metabolites.

Analytical Methodology: Quantification in Biological Matrices

The quantification of this compound is typically required for pharmacokinetic studies and is performed using highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This protocol outlines a general procedure for the extraction and quantification of this compound from human plasma. The method involves protein precipitation to extract the analyte and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (containing unknown concentrations of the analyte), calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its IS. For example, for Fesoterodine, a transition of 412.2→223.0 has been used[12]. Similar optimization would be required for this compound.

-

Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to achieve maximum sensitivity.

-

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with appropriate weighting to the calibration curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the analytical workflow.

Caption: Workflow for quantification of this compound.

Role in Drug Development and Research

The study of this compound is vital for several reasons in the context of drug development:

-

Metabolite Profiling: Regulatory agencies require a thorough characterization of all significant metabolites of a new drug candidate. Identifying and quantifying metabolites like this compound is a standard part of preclinical and clinical development.

-

Pharmacokinetic Variability: Since this compound is formed via CYP3A4, variations in the activity of this enzyme due to genetics or co-administered drugs could influence the metabolite's concentrations. Studying its formation helps in understanding inter-individual variability in drug response.

-

Safety Assessment: It is crucial to determine if a metabolite has any pharmacological activity or toxicity. By synthesizing and testing this compound in vitro, researchers can assess its potential to contribute to the parent drug's efficacy or to cause adverse effects.

Conclusion

This compound is a key N-dealkylated metabolite of the active moiety of fesoterodine. Its chemical properties are well-established, and its formation is an integral part of the metabolic clearance of its parent compound, primarily mediated by the CYP3A4 enzyme. The ability to accurately quantify this metabolite using sensitive analytical techniques like LC-MS/MS is fundamental for comprehensive drug development programs. A thorough understanding of its pharmacology and disposition ensures a complete picture of the safety and efficacy profile of fesoterodine, reinforcing the principles of scientific integrity and trustworthiness in pharmaceutical research.

References

- 1. ClinPGx [clinpgx.org]

- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound [drugfuture.com]

- 9. GSRS [precision.fda.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics of Fesoterodine: The Central Role of its Active Metabolite, DE(isopropyl)desfesoterodine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[1][2] However, the therapeutic activity of fesoterodine is not derived from the parent compound itself. Instead, it functions as a prodrug, designed for efficient and consistent delivery of its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as DE(isopropyl)desfesoterodine. Following oral administration, fesoterodine is so rapidly and completely metabolized that it is undetectable in plasma.[3][4] This conversion is mediated by ubiquitous nonspecific esterases, a key design feature that bypasses the cytochrome P450 (CYP) system for its initial activation. The resulting metabolite, 5-HMT, is entirely responsible for the clinical antimuscarinic effects.[2][4][5] This guide provides an in-depth analysis of the pivotal role of 5-HMT in the pharmacokinetic profile of fesoterodine, from its formation and distribution to its subsequent metabolism and elimination, offering field-proven insights into the causality behind its clinical utility.

The Prodrug Imperative: Overcoming Bioavailability Challenges

The development of fesoterodine was a strategic solution to a classic pharmaceutical challenge. The active moiety, 5-HMT, is a potent antimuscarinic agent, but its direct oral administration results in poor systemic bioavailability.[6][7] A prodrug approach was therefore necessary. By esterifying the phenolic hydroxyl group of 5-HMT to create fesoterodine, its lipophilicity was significantly increased, enhancing its absorption profile.[6]

This design offers a distinct advantage over its predecessor, tolterodine. Tolterodine is metabolized to 5-HMT via the genetically polymorphic enzyme CYP2D6.[4][7][8] This leads to variable exposure to the active moieties (tolterodine and 5-HMT) depending on a patient's genetic makeup.[7] Fesoterodine's design circumvents this issue. Its activation is not dependent on CYP2D6 but on nonspecific esterases found throughout the body.[7][9] This results in more consistent, genotype-independent exposure to a single active molecule, 5-HMT, thereby providing a more predictable pharmacokinetic and pharmacodynamic profile.[7]

Metabolic Activation: A Rapid and Ubiquitous Conversion

The pharmacokinetic journey of fesoterodine is characterized by its swift and efficient conversion to 5-HMT.

-

Oral Administration and Absorption : After oral administration, the extended-release formulation of fesoterodine is well absorbed.[10]

-

Esterase-Mediated Hydrolysis : Immediately following absorption, fesoterodine undergoes rapid and extensive hydrolysis by nonspecific esterases in the blood and tissues.[4][5][6][7][8][9] This conversion is so complete that the parent fesoterodine is not detected in plasma.[3][4][10] The cytochrome P450 enzymes are not involved in this critical activation step.[5][9]

This simple and direct activation pathway is a cornerstone of fesoterodine's design, ensuring that the therapeutic effect is initiated reliably across diverse patient populations.

Caption: Metabolic activation of the prodrug fesoterodine.

Pharmacokinetic Profile of this compound (5-HMT)

Once formed, the pharmacokinetic characteristics of 5-HMT define the clinical behavior of fesoterodine. The bioavailability of 5-HMT following oral administration of fesoterodine is 52%.[4][6][11][12] Plasma concentrations of 5-HMT are dose-proportional after single or multiple doses of fesoterodine ranging from 4 mg to 28 mg.[9][10]

| Pharmacokinetic Parameter | Value | Source(s) |

| Bioavailability | 52% | [4][6][11][12] |

| Time to Peak (Tmax) | ~5 hours | [4][9][10][11] |

| Terminal Half-Life (t½) | ~7-8 hours | [9][12][13] |

| Plasma Protein Binding | ~50% (to albumin and α1-acid glycoprotein) | [4][10] |

| Volume of Distribution (Vss) | 169 L (following IV infusion of 5-HMT) | [5][10] |

Subsequent Metabolism and Elimination of 5-HMT

While the formation of 5-HMT is CYP-independent, its subsequent clearance is not. The elimination of 5-HMT involves two major, parallel pathways, providing metabolic redundancy.

-

Dual CYP Pathways : 5-HMT is further metabolized in the liver by both CYP2D6 and CYP3A4.[4][5][9][14] This dual pathway ensures that impairment of one enzyme system does not halt metabolite clearance.

-

Formation of Inactive Metabolites : These CYP-mediated reactions form several downstream metabolites, including carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives.[4][5][15] Crucially, none of these metabolites contribute significantly to the overall antimuscarinic activity of the drug.[4][5]

-

Excretion : Elimination occurs through both hepatic metabolism and renal excretion.[5][10] Approximately 70% of an administered fesoterodine dose is recovered in the urine.[5][10] The primary components found in urine are the carboxy metabolite (34%), the carboxy-N-desisopropyl metabolite (18%), and unchanged active 5-HMT (16%).[5] A smaller fraction (7%) is recovered in feces.[5][11]

Caption: Metabolism and elimination pathways of 5-HMT.

Factors Influencing 5-HMT Pharmacokinetics

The predictable nature of 5-HMT exposure can be influenced by several intrinsic and extrinsic factors, primarily related to its clearance pathways.

-

CYP2D6 Genetic Polymorphism : Individuals who are "poor metabolizers" (PMs) for CYP2D6 exhibit a 1.7- to 2-fold increase in Cmax and AUC of 5-HMT compared to "extensive metabolizers" (EMs).[4][5][9][10] Because CYP3A4 provides an alternative clearance pathway, this increase is modest and does not significantly affect the metabolite's half-life.[8][9]

-

Drug-Drug Interactions :

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration can double the Cmax and AUC of 5-HMT.[16][17] In these situations, the daily dose of fesoterodine should not exceed 4 mg.[14][17][18] Grapefruit juice, a strong CYP3A4 inhibitor, should also be avoided.[19]

-

CYP3A4 Inducers (e.g., rifampin, carbamazepine): These agents can substantially decrease exposure to 5-HMT, reducing Cmax and AUC by approximately 70-75%.[16][17][18]

-

-

Renal and Hepatic Impairment :

-

Food : There is no clinically significant effect of food on the pharmacokinetics of 5-HMT.[4][9]

Experimental Protocol: Quantification of 5-HMT in Human Plasma via LC-MS/MS

A self-validating system for quantifying 5-HMT is critical for any pharmacokinetic study. The protocol below outlines a robust, industry-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Objective: To accurately and precisely determine the concentration of 5-HMT in human plasma samples.

Methodology:

-

Sample Collection:

-

Collect whole blood samples in K2-EDTA tubes at predetermined time points post-fesoterodine administration (e.g., pre-dose, 1, 2, 4, 5, 6, 8, 12, 24, 48 hours).[13]

-

Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma aliquots at -70°C or lower until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and an internal standard (IS) stock solution (e.g., a stable isotope-labeled 5-HMT) on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient elution to separate 5-HMT from endogenous plasma components.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5-HMT and its IS to ensure specificity and accurate quantification.

-

-

-

Data Analysis:

-

Construct a calibration curve by analyzing standards of known 5-HMT concentrations.

-

Calculate the peak area ratio of the analyte (5-HMT) to the IS.

-

Determine the concentration of 5-HMT in unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

-

Caption: Bioanalytical workflow for 5-HMT quantification.

Conclusion

The pharmacokinetic profile of fesoterodine is fundamentally the story of its active metabolite, this compound or 5-HMT. The design of fesoterodine as a prodrug that is rapidly and extensively converted to 5-HMT by nonspecific esterases is a highly effective strategy. It ensures consistent, predictable systemic exposure to the single active moiety, thereby minimizing the pharmacokinetic variability associated with CYP2D6 polymorphism that affects its predecessor, tolterodine. Understanding the central role of 5-HMT—from its formation and subsequent metabolism via dual CYP pathways to the factors that influence its clearance—is essential for optimizing the clinical application of fesoterodine and for the continued development of targeted therapies for overactive bladder.

References

- 1. What is Desfesoterodine Succinate used for? [synapse.patsnap.com]

- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fesoterodine Monograph for Professionals - Drugs.com [drugs.com]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. researchgate.net [researchgate.net]

- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smw.ch [smw.ch]

- 9. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Fesoterodine (Toviaz) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 12. Fesoterodine - Wikipedia [en.wikipedia.org]

- 13. The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. ClinPGx [clinpgx.org]

- 16. pfizermedical.com [pfizermedical.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 19. wellrx.com [wellrx.com]

A Comprehensive Technical Guide to the Discovery and Identification of Fesoterodine Metabolites

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and characterization of fesoterodine metabolites. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic fate of this important therapeutic agent for overactive bladder. This document delves into the enzymatic pathways, bioanalytical methodologies, and structural elucidation techniques that form the cornerstone of fesoterodine metabolism studies.

Part 1: The Metabolic Journey of Fesoterodine: From Prodrug to Inactive Metabolites

Fesoterodine is a competitive muscarinic receptor antagonist, but the parent compound itself is not the primary active entity.[1] It was strategically designed as a prodrug to overcome certain pharmacokinetic limitations and to ensure more consistent therapeutic effects.[2]

Section 1.1: The Prodrug Concept and Esterase-Mediated Activation

The therapeutic efficacy of fesoterodine is attributable to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3] Fesoterodine was developed as a prodrug of 5-HMT to enhance its systemic bioavailability following oral administration.[2] Upon oral intake, fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific carboxylesterases in the body.[1][4][5] This enzymatic conversion is a critical first step in its metabolic pathway and is not dependent on the cytochrome P450 (CYP) enzyme system for the formation of its active moiety.[6][7] This independence from the often-variable CYP system contributes to a more predictable pharmacokinetic profile across different patient populations.[2][6] The parent compound, fesoterodine, is so rapidly metabolized that it is not detectable in plasma.[1][6]

Carboxylesterases are a family of enzymes that are widely distributed throughout the body and are responsible for the hydrolysis of various esters, amides, and thioesters.[4][5] Their high efficiency in converting fesoterodine to 5-HMT ensures a swift onset of therapeutic action.[1]

Caption: Fesoterodine's conversion to its active metabolite, 5-HMT.

Section 1.2: The Active Moiety: 5-Hydroxymethyl Tolterodine (5-HMT)

5-Hydroxymethyl tolterodine, also known as desfesoterodine, is the sole active moiety responsible for the antimuscarinic effects of fesoterodine.[8][9] It acts as a competitive antagonist at muscarinic receptors, which play a key role in the contraction of the urinary bladder smooth muscle.[1][3] By inhibiting these receptors, 5-HMT reduces bladder detrusor pressure, thereby alleviating the symptoms of overactive bladder.[10] The pharmacological activity of 5-HMT is comparable to that of tolterodine, another antimuscarinic agent.[2]

Section 1.3: Secondary Metabolism of 5-HMT via Cytochrome P450 Enzymes

Following its formation, 5-HMT undergoes further metabolism in the liver, primarily through two major pathways involving the cytochrome P450 system.[1] The key enzymes responsible for the secondary metabolism of 5-HMT are CYP2D6 and CYP3A4.[1][11] These enzymes convert 5-HMT into several inactive metabolites, none of which contribute significantly to the drug's therapeutic effect.[1]

The major inactive metabolites identified are:

-

Carboxy metabolite

-

Carboxy-N-desisopropyl metabolite

-

N-desisopropyl metabolite [1]

The involvement of CYP2D6, an enzyme known for its genetic polymorphism, can lead to variability in the pharmacokinetics of 5-HMT.[1] Individuals can be classified as poor metabolizers (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates. In CYP2D6 poor metabolizers, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of 5-HMT can be increased by approximately 1.7- and 2-fold, respectively, compared to extensive metabolizers.[1][11]

Caption: The overall metabolic pathway of fesoterodine.

Part 2: Methodologies for Metabolite Identification and Quantification

The elucidation of fesoterodine's metabolic pathway relies on a combination of in vitro and in vivo studies, coupled with advanced bioanalytical techniques.

Section 2.1: In Vitro Metabolism Studies

In vitro systems are instrumental in identifying the enzymes responsible for metabolic transformations and for generating initial metabolite profiles.

Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Objective: To identify metabolites formed via cytochrome P450 enzymes.

-

Materials: Fesoterodine, 5-HMT, human liver microsomes, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4).

-

Procedure: a. Pre-incubate HLMs in phosphate buffer at 37°C. b. Add the substrate (fesoterodine or 5-HMT). c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate for a specified time period (e.g., 60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). f. Centrifuge to precipitate proteins. g. Analyze the supernatant using LC-MS/MS.

Experimental Protocol: Incubation with Human Plasma

-

Objective: To confirm the rapid hydrolysis of fesoterodine to 5-HMT by esterases.

-

Materials: Fesoterodine, human plasma, phosphate buffer (pH 7.4).

-

Procedure: a. Incubate fesoterodine in human plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Immediately quench the reaction in each aliquot with a cold organic solvent containing an internal standard. d. Process the samples for LC-MS/MS analysis to measure the disappearance of fesoterodine and the appearance of 5-HMT.

Section 2.2: In Vivo Metabolism Studies

In vivo studies in animal models and humans are essential for understanding the complete metabolic profile and the pharmacokinetic properties of a drug in a whole organism. Following oral administration of radiolabeled fesoterodine, metabolites can be identified and quantified in plasma, urine, and feces.[1]

Section 2.3: Bioanalytical Techniques

Accurate and sensitive analytical methods are crucial for the quantification of fesoterodine and its metabolites in complex biological matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.[12]

Experimental Protocol: LC-MS/MS Analysis of Fesoterodine Metabolites

-

Sample Preparation: a. Perform protein precipitation or solid-phase extraction (SPE) of biological samples (plasma, urine) to remove interferences. b. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Chromatographic Separation: a. Utilize a reversed-phase C18 or C8 column for separation.[12] b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12]

-

Mass Spectrometric Detection: a. Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. b. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.[13][14] The use of smaller particle size columns in UPLC allows for faster separations without compromising efficiency.[13]

Caption: A typical LC-MS/MS workflow for metabolite analysis.

Part 3: Data Interpretation and Structural Elucidation

Section 3.1: Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of metabolites. By comparing the fragmentation patterns of the parent drug and its potential metabolites, the sites of metabolic modification can be determined.

Section 3.2: Quantitative Data Analysis

The validated LC-MS/MS methods are used to generate pharmacokinetic data for fesoterodine's active metabolite, 5-HMT.

Table 1: Summary of Identified Fesoterodine Metabolites

| Metabolite Name | Activity | Formation Pathway |

| 5-Hydroxymethyl Tolterodine (5-HMT) | Active | Hydrolysis of Fesoterodine by Carboxylesterases |

| Carboxy metabolite | Inactive | CYP2D6 and CYP3A4 mediated oxidation of 5-HMT |

| Carboxy-N-desisopropyl metabolite | Inactive | CYP2D6 and CYP3A4 mediated oxidation and N-dealkylation of 5-HMT |

| N-desisopropyl metabolite | Inactive | CYP2D6 and CYP3A4 mediated N-dealkylation of 5-HMT |

Table 2: Pharmacokinetic Parameters of 5-HMT in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Fold-Increase (PM vs. EM) |

| Cmax | ~1x | ~1.7-2x | ~1.7-2 |

| AUC | ~1x | ~2x | ~2 |

| (Data synthesized from multiple sources)[1][11] |

Conclusion

The discovery and identification of fesoterodine's metabolites have been crucial in understanding its pharmacological profile. The prodrug strategy, leveraging ubiquitous carboxylesterases for activation, results in a more consistent exposure to the active moiety, 5-HMT. The subsequent metabolism of 5-HMT by CYP2D6 and CYP3A4 to inactive metabolites completes its biotransformation. The application of advanced bioanalytical techniques like LC-MS/MS has been indispensable in quantifying these metabolites and characterizing the pharmacokinetic properties of fesoterodine, ultimately ensuring its safe and effective use in the treatment of overactive bladder.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fesoterodine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. smw.ch [smw.ch]

- 8. urotoday.com [urotoday.com]

- 9. Desfesoterodine - Wikipedia [en.wikipedia.org]

- 10. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]